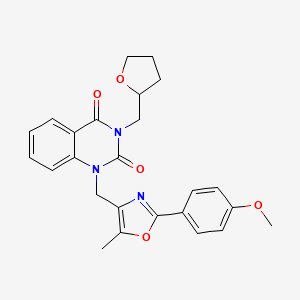

1-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

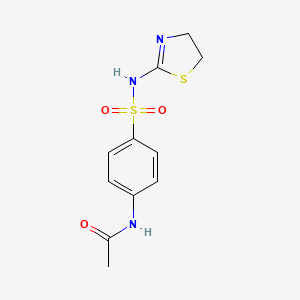

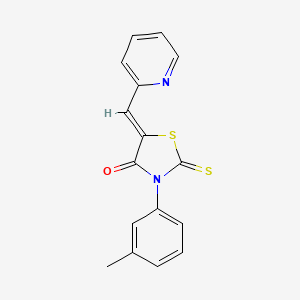

The compound is a derivative of quinazoline-2,4(1H,3H)-dione, which is a scaffold known to be useful in obtaining selective Gly/NMDA and AMPA receptor antagonists. The structure of the compound suggests that it may have potential as a receptor antagonist, given the activity of similar compounds on Gly/NMDA, AMPA, and KA receptors .

Synthesis Analysis

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives typically involves modifications of known methods. For instance, 3-phenylquinazoline-2,4(1H,3H)-diones can react with phosphorus pentachloride or phosphoryl chloride to yield 2-chloroquinazoline-4(3H)-ones, which can then react with various amines to give 2-amino-derivatives. Additionally, reactions with arylmagnesium halides or alkylmagnesium halides can lead to different substituted quinazolines . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a quinazoline-2,4(1H,3H)-dione core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also contains a methoxyphenyl group and a tetrahydrofuran moiety, which may influence its binding affinity and selectivity towards different receptors .

Chemical Reactions Analysis

Quinazoline-2,4(1H,3H)-dione derivatives can undergo various chemical reactions. For example, they can react with Grignard reagents to give disubstituted quinazolines. The presence of different substituents on the quinazoline core can lead to a variety of chemical behaviors and potential rearrangements, as seen in the formation of new indole and imidazolinone derivatives from related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the methoxy group and the tetrahydrofuran moiety could affect its solubility, boiling point, and stability. The quinazoline core may contribute to the compound's ability to participate in hydrogen bonding and π-π interactions, which are important for receptor binding .

Wissenschaftliche Forschungsanwendungen

Spectral Characterization and Quantum-Mechanical Modeling

Research on esters with the imidazoquinazoline ring has provided spectral characterization and insights based on quantum-mechanical modeling. Such studies involve detailed analyses using IR, 1H and 13C-NMR, UV spectroscopy, and X-ray crystallography to understand the molecular structure and behavior of quinazoline derivatives (Hęclik et al., 2017).

Heterocyclic Chemistry

Investigations into the orientation of cyclization in thiazolo-quinazoline systems through NMR, DFT, and X-ray diffraction have been conducted to understand the regiochemistry and structural configurations of such compounds (Gupta & Chaudhary, 2015).

Herbicidal Evaluation

Quinazoline-2,4-dione derivatives have been synthesized and evaluated for their herbicidal activity. This research direction explores novel herbicides with broad-spectrum weed control and excellent crop selectivity. The structure-activity relationship studies indicate that the quinazoline-2,4-dione motif has a significant impact on herbicide activity, offering a basis for further optimization (Wang et al., 2014).

Tubulin-Polymerization Inhibition

Studies have focused on optimizing quinazolines as inhibitors of tubulin polymerization, targeting the colchicine site. These compounds have shown significant in vitro cytotoxic activity and substantial inhibition of tubulin assembly, indicating potential applications in cancer treatment (Wang et al., 2014).

Vibrational Spectroscopic Studies

The vibrational spectroscopic analysis, along with HOMO-LUMO and NBO analysis, of quinazoline derivatives, offers insights into the molecular structure, stability, and electronic properties of potential chemotherapeutic agents (Sebastian et al., 2015).

Green Chemistry and Synthesis

Research into the solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and catalytic amounts of DBU highlights sustainable chemistry approaches for synthesizing key intermediates of various drugs, showcasing the potential for eco-friendly manufacturing processes (Mizuno et al., 2007).

Eigenschaften

IUPAC Name |

1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5/c1-16-21(26-23(33-16)17-9-11-18(31-2)12-10-17)15-27-22-8-4-3-7-20(22)24(29)28(25(27)30)14-19-6-5-13-32-19/h3-4,7-12,19H,5-6,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWLUCHKQPTKPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxy-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2509476.png)

![Methyl 2-[(cyanoacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2509481.png)

![7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B2509486.png)

![1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxybenzyl)urea](/img/structure/B2509488.png)

![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2509489.png)